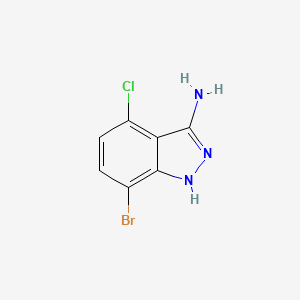

7-bromo-4-chloro-1H-indazol-3-amine

Description

Overview of Indazole Derivatives in Contemporary Chemical and Biological Research

Indazole, a bicyclic molecule composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, which contributes to its versatile chemical reactivity. austinpublishinggroup.com This structural adaptability allows for the synthesis of a wide range of derivatives with diverse biological activities. sunderland.ac.uknih.gov While not commonly found in nature, synthetic indazole derivatives are prominent in medicinal chemistry due to their broad spectrum of pharmacological properties. austinpublishinggroup.comresearchgate.net

Research has demonstrated that indazole-containing compounds exhibit a remarkable array of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities. researchgate.netresearchgate.netnih.govnih.gov The ability to introduce various functional groups onto the indazole core allows chemists to fine-tune the molecule's properties, enhancing its efficacy and specificity for biological targets. sunderland.ac.uknih.gov This has led to the inclusion of the indazole scaffold in several FDA-approved drugs and numerous compounds currently in clinical trials. researchgate.netnih.govrsc.org

The following table provides a glimpse into the diverse biological activities associated with indazole derivatives:

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Autoimmune Diseases, Pain Management |

| Antimicrobial | Infectious Diseases |

| Antitumor | Oncology |

| Anti-HIV | Virology |

| Antiarrhythmic | Cardiology |

| Antifungal | Infectious Diseases |

Strategic Importance of Halogenated Indazole Frameworks in Medicinal Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. researchgate.netnih.gov Halogenation of the indazole scaffold can significantly impact its biological activity by influencing factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netresearchgate.net

Halogen atoms can participate in various non-covalent interactions, including the formation of halogen bonds, which are specific interactions between a halogen atom and a Lewis base. acs.org These interactions can enhance the binding affinity and selectivity of a drug for its target, leading to improved therapeutic outcomes. acs.org The strategic placement of halogens on the indazole framework allows medicinal chemists to optimize the drug-like properties of the molecule. researchgate.net

Identification of 7-bromo-4-chloro-1H-indazol-3-amine as a Key Synthetic Intermediate in Targeted Therapeutic Design

Within the class of halogenated indazoles, this compound has been identified as a pivotal building block in the synthesis of advanced therapeutic agents. mdpi.comresearchgate.netchemrxiv.org Its specific substitution pattern, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and an amine group at the 3-position, makes it a valuable precursor for constructing complex molecules with precise biological functions.

A prime example of its significance is its role as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor. mdpi.comresearchgate.netchemrxiv.orgsmolecule.com The development of practical and scalable synthetic routes to this compound has been a focus of recent research, highlighting its importance in the pharmaceutical industry. mdpi.comresearchgate.net The unique arrangement of its functional groups allows for sequential and regioselective chemical modifications, enabling the efficient assembly of the final drug product. mdpi.com

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₇H₅BrClN₃ |

| IUPAC Name | This compound |

| CAS Number | 1626336-65-9 |

| Molecular Weight | 246.49 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJRJSKDZJKCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=NN2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 4 Chloro 1h Indazol 3 Amine

Historical and Current Synthetic Routes to Substituted Indazoles

The synthesis of the indazole core has a rich history, with contemporary methods focusing on efficiency and regioselectivity, particularly for complex derivatives like 7-bromo-4-chloro-1H-indazol-3-amine.

Conventional Approaches to the Indazole Core (e.g., Cyclization Reactions)

The first synthesis of the indazole ring system was reported by Emil Fischer in the 1880s, who achieved this through the thermal cyclization of o-hydrazino cinnamic acid. caribjscitech.com Since this pioneering work, a multitude of strategies for constructing the indazole skeleton have been developed. These conventional methods often involve intramolecular cyclization reactions, forming the crucial N-N bond of the pyrazole (B372694) ring fused to the benzene (B151609) core.

Over the years, these methods have been refined and expanded, with transition metal catalysis playing a prominent role. caribjscitech.com Various approaches include:

Palladium-catalyzed reactions , such as the intramolecular C-N bond formation from o-alkyne azoarenes or the arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles followed by cyclization. caribjscitech.comorganic-chemistry.org

Copper-catalyzed synthesis , which can be used in the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives. caribjscitech.comorganic-chemistry.org

Rhodium-catalyzed reactions , for instance, between an azobenzene (B91143) and an aldehyde. caribjscitech.com

Metal-free approaches , including 1,3-dipolar cycloadditions and the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org

These methods provide a versatile toolbox for accessing a wide range of substituted indazoles, forming the foundation upon which more specific and regioselective strategies are built.

Regioselective Synthesis Strategies for this compound (e.g., from 2,6-dichlorobenzonitrile)

The specific substitution pattern of this compound presents a significant challenge in regioselectivity. An initial, logical approach involved first synthesizing 4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) and hydrazine, followed by bromination. mdpi.com However, this route proved unsuccessful as the direct bromination of 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) yielded the undesired 5-bromo regioisomer as the major product. mdpi.comresearchgate.net

A more successful and highly regioselective strategy was devised, reversing the order of the steps. semanticscholar.orgmdpi.com This improved synthesis begins with the inexpensive starting material 2,6-dichlorobenzonitrile and proceeds in a two-step sequence: semanticscholar.orgmdpi.comresearchgate.netnih.gov

Regioselective Bromination: 2,6-dichlorobenzonitrile is first brominated to produce 3-bromo-2,6-dichlorobenzonitrile (B3239784).

Cyclization: The resulting intermediate is then cyclized with hydrazine to form the desired this compound. semanticscholar.orgmdpi.com

The optimization of the initial bromination step was critical for the success of this route. Researchers explored various reagents and conditions to maximize the yield of the desired 3-bromo-2,6-dichlorobenzonitrile intermediate while minimizing side products. The use of N-Bromosuccinimide (NBS) in sulfuric acid was identified as the optimal condition. chemrxiv.org

| Entry | Brominating Reagent (eq.) | Acid (eq.) | Temp (°C) | Time (h) | Product A% (GC-MS) |

|---|---|---|---|---|---|

| 1 | Br₂ (2) | 96% H₂SO₄ (10) | 25 | 28 | -- |

| 2 | Br₂ (2) | 96% H₂SO₄ (10) | 50 | 96 | -- |

| 3 | Br₂ (2) | 96% H₂SO₄ (10) | 100 | -- | 97 |

| 4 | NBS (1.2) | 96% H₂SO₄ (10) | 25 | 12 | 75 |

| 5 | NBS (1.07) | 96% H₂SO₄ (10) | 25 | 18 | 93 |

This regioselective approach ensures the correct placement of the bromo and chloro substituents, providing an efficient pathway to the target molecule. semanticscholar.orgmdpi.com

Process Optimization and Scale-Up Considerations in this compound Production

Moving from a laboratory-scale synthesis to large-scale industrial production requires rigorous process optimization. Key considerations include cost, scalability, purity, efficiency, and sustainability.

Strategies for Enhanced Purity and Reaction Efficiency (e.g., Column-Free Purification)

A significant achievement in the process development is the elimination of the need for column chromatography for purification. semanticscholar.orgmdpi.comresearchgate.net Column chromatography is often a bottleneck in large-scale synthesis, being time-consuming, expensive, and generating significant solvent waste. In the optimized protocol, the crude product is purified through simple crystallization. semanticscholar.org

The efficiency of this purification method is highlighted by the high purity of the final product. On scales ranging from 20 to 80 grams, the process consistently delivers this compound with high purity after crystallization, as detailed in the table below.

| Entry | Reaction Scale | Purity of Crude (A% by GCMS) | Purity after Crystallization (A% by GCMS) | Isolated Yield |

|---|---|---|---|---|

| 1 | 20 g | 97 | >99 | 40% |

| 2 | 40 g | 98 | >99 | 45% |

| 3 | 80 g | 96 | >99 | 43% |

Green Chemistry Principles and Sustainable Practices in Synthesis

The modern synthesis of this compound incorporates several principles of green chemistry. The selection of solvents is a key aspect of this. For the cyclization step with hydrazine, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was chosen after screening various options. chemrxiv.org 2-MeTHF is considered a "green" solvent, derived from renewable resources, and is a preferable alternative to more hazardous solvents. chemrxiv.org

Furthermore, the avoidance of a previously reported bromination method that used potassium bromate (B103136) is a crucial safety and sustainability improvement. chemrxiv.org That method was highly exothermic and posed significant safety risks, making it unsuitable for large-scale production. chemrxiv.org The adoption of NBS in sulfuric acid provides a milder and more controlled reaction. mdpi.comchemrxiv.org

The most impactful green aspect of the optimized process is the elimination of column chromatography. semanticscholar.orgresearchgate.net By replacing this solvent-intensive purification technique with crystallization, the process significantly reduces solvent consumption and waste generation, making the large-scale production of this vital pharmaceutical intermediate more environmentally sustainable. semanticscholar.org

Investigations into Reaction Mechanisms and Regioselectivity

The synthesis of this compound presents notable challenges in controlling the regiochemistry of both the bromination and the subsequent cyclization steps. mdpi.com Understanding the underlying reaction mechanisms is paramount to developing a robust and selective synthetic route.

A recently developed practical synthesis of this compound starts from the inexpensive raw material 2,6-dichlorobenzonitrile. mdpi.comresearchgate.net The synthetic sequence involves a highly regioselective bromination followed by a cyclization reaction with hydrazine. mdpi.comchemrxiv.orgresearchgate.net

Initial attempts to synthesize the target compound by first forming the 4-chloro-1H-indazol-3-amine ring and then performing a bromination were unsuccessful. mdpi.com The direct bromination of 4-chloro-1H-indazol-3-amine using N-bromosuccinimide (NBS) resulted in the formation of the undesired regioisomer as the major product. mdpi.com This highlights the directing effects of the substituents and the inherent reactivity of the indazole ring system.

The successful strategy reverses the order of these steps. The first step is the regioselective bromination of 2,6-dichlorobenzonitrile. The use of N-bromosuccinimide (NBS) in sulfuric acid (H₂SO₄) as the brominating agent provides the desired 3-bromo-2,6-dichlorobenzonitrile with high selectivity and in good yield (76-81%). mdpi.com The electron-withdrawing nature of the nitrile and the two chlorine atoms deactivates the aromatic ring, and the reaction conditions are optimized to favor bromination at the position para to the nitrile and ortho to a chlorine, leading to the desired intermediate.

The second step is the heterocycle formation. The 3-bromo-2,6-dichlorobenzonitrile is treated with hydrazine hydrate (B1144303) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) at an elevated temperature (105 °C) in a sealed reactor. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization to form the indazole ring. A plausible pathway for this transformation involves the initial attack of hydrazine at the carbon bearing a chlorine atom, followed by loss of HCl. The resulting intermediate then undergoes an intramolecular nucleophilic addition of the second nitrogen of the hydrazine to the nitrile group, followed by tautomerization to yield the aromatic 3-aminoindazole ring system. researchgate.net

The key to the success of this synthetic approach lies in the regiochemical control during the cyclization step. mdpi.com Starting with 3-bromo-2,6-dichlorobenzonitrile, the cyclization with hydrazine could potentially lead to two different regioisomers of the final product. However, the reaction conditions are optimized to strongly favor the formation of the desired this compound.

The regioselectivity of the cyclization is influenced by the electronic and steric environment of the substituted benzonitrile. The chlorine atom at the 2-position is more activated towards nucleophilic substitution by hydrazine due to the electronic effects of the adjacent nitrile group and the bromine atom. The subsequent intramolecular cyclization onto the nitrile group is directed by the proximity of the introduced hydrazine moiety, leading to the formation of the indazole ring with the bromine at the 7-position and the remaining chlorine at the 4-position. The reaction in 2-MeTHF affords the desired 3-aminoindazole regioisomer in a 50–56% isolated yield with a purity of up to 98%. mdpi.com

The table below summarizes the conditions for the regioselective cyclization:

| Parameter | Value |

| Starting Material | 3-bromo-2,6-dichlorobenzonitrile |

| Reagent | Hydrazine hydrate |

| Solvent | 2-MeTHF |

| Temperature | 105 °C |

| Yield | 50-56% |

| Purity | up to 98% |

This data is based on the practical synthesis described in the literature. mdpi.com

A significant challenge in the synthesis of substituted indazoles is achieving high isomeric purity, as the formation of regioisomers is a common issue. google.com In the case of this compound, the initial synthetic strategy of brominating 4-chloro-1H-indazol-3-amine failed to produce the desired isomer, underscoring this challenge. mdpi.com

The successful two-step protocol, starting with the regioselective bromination of 2,6-dichlorobenzonitrile, effectively overcomes this hurdle by controlling the regiochemistry at each step. mdpi.com This approach avoids the problematic direct bromination of the pre-formed indazole ring.

A crucial advantage of the developed method is that it eliminates the need for column chromatography for purification, which is often a bottleneck in large-scale industrial production. mdpi.comgoogle.com The desired product, this compound, can be isolated with high purity (up to 98%) through simple workup and crystallization procedures. mdpi.com This is a significant process advantage, making the synthesis more practical and economically viable for the large-scale production required for an active pharmaceutical ingredient intermediate. mdpi.comresearchgate.net

The following table outlines the challenges and the corresponding solutions in the synthesis of this compound:

| Challenge | Solution |

| Poor regioselectivity in direct bromination of 4-chloro-1H-indazol-3-amine | Reversing the synthetic sequence: regioselective bromination of 2,6-dichlorobenzonitrile followed by cyclization. mdpi.com |

| Formation of undesired regioisomers during cyclization | Optimized reaction conditions (hydrazine hydrate in 2-MeTHF at 105 °C) to favor the desired isomer. mdpi.com |

| Need for chromatographic purification to achieve high isomeric purity | The developed two-step protocol yields a product with up to 98% purity, which can be isolated by crystallization, thus avoiding column chromatography. mdpi.com |

Chemical Transformations and Derivatization Strategies of 7 Bromo 4 Chloro 1h Indazol 3 Amine

Functionalization at the Amine Moiety (C3-Amine)

The exocyclic amine group at the C3 position of the indazole ring is a versatile handle for introducing a wide range of substituents. As a typical aromatic amine, its nucleophilicity allows for reactions such as alkylation, acylation, and formations of ureas and sulfonamides, providing a straightforward path to generating extensive libraries of analogues for structure-activity relationship (SAR) studies.

The C3-amino group can readily undergo N-alkylation with various alkyl halides or acylation with acyl chlorides or anhydrides under standard conditions. These reactions are fundamental in medicinal chemistry for probing the steric and electronic requirements of a pharmacophore. For instance, the introduction of small alkyl groups can modulate lipophilicity and cell permeability, while acylation can introduce new hydrogen bond donors and acceptors. The existence of N-methylated analogs such as 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine highlights the feasibility of such modifications. nih.gov

The formation of amide and urea (B33335) derivatives from the C3-amine is a common strategy to expand the chemical space around the indazole core. Amides are typically synthesized by coupling the amine with carboxylic acids using standard peptide coupling reagents or by reaction with acyl chlorides. Ureas are accessible through the reaction of the C3-amine with isocyanates or via multi-step procedures involving phosgene (B1210022) equivalents. These functional groups are particularly valuable as they can establish critical hydrogen bond interactions with biological targets.

Manipulation of Halogen Substituents (C4-Chloro, C7-Bromo)

The presence of two different halogen atoms on the carbocyclic ring of the indazole scaffold presents unique opportunities for selective functionalization. The C7-bromo and C4-chloro positions exhibit differential reactivity based on the chosen reaction type, allowing for controlled, stepwise modifications.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 7-bromo-4-chloro-1H-indazol-3-amine, the differential reactivity of the C-Br and C-Cl bonds is key to achieving selectivity. The oxidative addition of palladium to an aryl halide is the first step in the catalytic cycle, and the bond strength/reactivity follows the general trend I > Br > Cl. Consequently, the C7-bromo position is significantly more reactive in standard cross-coupling reactions.

Suzuki-Miyaura Coupling: Selective Suzuki-Miyaura coupling reactions can be achieved at the C7 position, leaving the C4-chloro atom intact for potential subsequent transformations. This has been demonstrated on closely related 4-substituted-7-bromo-1H-indazoles, which undergo efficient coupling with various aryl and heteroaryl boronic acids at the C7 position. nih.gov This selectivity allows for the introduction of diverse aryl or heteroaryl moieties at this site.

Table 1: Examples of Selective Suzuki-Miyaura Coupling at the C7-Position of 4-Substituted-7-bromo-1H-indazoles (Data derived from analogous systems as reported in the literature nih.gov)

| Indazole Substrate | Boronic Acid Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl2, Cs2CO3 | Good |

| N-(7-bromo-1H-indazol-4-yl)acetamide | phenylboronic acid | Pd(dppf)Cl2, Cs2CO3 | Good |

| N-(7-bromo-1H-indazol-4-yl)benzamide | (3-fluorophenyl)boronic acid | Pd(dppf)Cl2, Cs2CO3 | Moderate-Good |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (thiophen-2-yl)boronic acid | Pd(dppf)Cl2, Cs2CO3 | Good |

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination, which forms C-N bonds, is expected to proceed with high selectivity at the C7-bromo position. organic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines, further diversifying the molecular structure. While specific examples on this compound are not prevalent in the literature, the reaction has been successfully applied to other bromo-azaheterocycles, such as 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, demonstrating the viability of this transformation on a C7-bromo position within a fused heterocyclic system. researchgate.net

Nucleophilic aromatic substitution (SNAr) offers a complementary reactivity pattern to metal-catalyzed couplings. The feasibility of an SNAr reaction is dictated by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. Furthermore, the reactivity of halogens as leaving groups in SNAr reactions is often the reverse of that in cross-couplings, following the trend F > Cl > Br > I, due to the higher electronegativity of the lighter halogens polarizing the carbon atom more effectively.

In this compound, the C4-chloro position is more susceptible to nucleophilic attack than the C7-bromo position. This is supported by the synthetic route to this compound, where a selective intramolecular SNAr reaction displaces a chlorine atom at an analogous position to form the indazole ring. chemrxiv.org Therefore, strong nucleophiles can selectively displace the chloride at C4, while leaving the bromide at C7 available for subsequent cross-coupling reactions. smolecule.com

To further modulate the reactivity of the halogenated positions, selective halogen exchange reactions can be employed. A Finkelstein-type reaction, for instance, could potentially be used to convert the more reactive C7-bromo substituent to a less reactive chloro group, or the less reactive C4-chloro substituent to a more reactive iodo group, although such transformations on this specific substrate require empirical validation. Patent literature describes the use of copper and iodide salts to facilitate halogen exchange on other bromo-chloro aromatic systems, suggesting a possible strategy. google.com This approach allows for a "reactivity inversion," enabling cross-coupling reactions at a site that was initially less reactive.

Ring System Modifications and Expansion based on the Indazole Core

The strategic modification of the this compound core is crucial for the development of complex heterocyclic structures with potential applications in medicinal chemistry. The inherent reactivity of the 3-aminoindazole moiety, which combines a nucleophilic exocyclic amine with the adjacent endocyclic nitrogen (N2), provides a versatile platform for constructing fused-ring systems.

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a primary strategy for elaborating the this compound scaffold. The 3-aminoindazole functionality is an excellent precursor for the synthesis of indazolo[1,5-a]pyrimidines, a tetracyclic system of significant interest. This transformation is analogous to the well-established synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole (B16455) precursors. nih.govnih.gov

The general and most common method involves the condensation reaction between the 3-aminoindazole and a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or their synthetic equivalents. nih.gov The reaction proceeds via an initial condensation of the exocyclic 3-amino group with one of the electrophilic centers, followed by an intramolecular cyclization involving the endocyclic N2-nitrogen of the indazole ring, and subsequent dehydration to yield the aromatic fused system.

A representative reaction is the condensation with a β-ketoester, such as ethyl acetoacetate. This reaction typically occurs under acidic or thermal conditions and leads to the formation of a substituted indazolo[1,5-a]pyrimidin-5-one. The substituents on the final ring system can be modulated by selecting different 1,3-dicarbonyl reagents.

While specific literature detailing these reactions for this compound is not extensively published, the reactivity is based on the fundamental chemical behavior of the 3-aminoindazole group. nih.govrsc.org The table below outlines representative examples of this annulation strategy.

Table 1: Representative Annulation Reactions for Fused System Synthesis

| Reagent (1,3-Bielectrophile) | Resulting Fused System | Typical Conditions |

|---|---|---|

| Ethyl Acetoacetate | 2-Bromo-8-chloro-5-methylindazolo[1,5-a]pyrimidin-7(4H)-one | Acetic Acid, Reflux |

| Diethyl Malonate | 2-Bromo-8-chloro-5,7-dihydroxyindazolo[1,5-a]pyrimidine | Base (e.g., Sodium Ethoxide), Heat |

| Acetylacetone | 2-Bromo-8-chloro-5,7-dimethylindazolo[1,5-a]pyrimidine | Acetic Acid, Reflux |

This synthetic route allows for the creation of a diverse library of complex heterocyclic compounds starting from this compound, leveraging the established and versatile chemistry of the 3-aminopyrazole scaffold. nih.govnih.gov

Stereoselective Transformations at the Indazole Core

As of the current body of scientific literature, there are no specific documented examples of stereoselective transformations occurring directly at the atoms of the aromatic indazole core of this compound. The inherent aromaticity and planarity of the bicyclic indazole ring system preclude the existence of stable stereocenters on the core itself.

Stereoselective reactions related to this molecule would typically involve modifications of substituents attached to the indazole ring, rather than the core. For instance, if a substituent with a prochiral center were introduced at the N1 position, subsequent reactions could potentially be directed stereoselectively at that side chain. However, this falls outside the scope of transformations directly targeting the core ring structure. Future research involving reduction of the indazole system to a non-aromatic, saturated, or partially saturated indazoline could potentially open avenues for creating stereocenters on the core, but such studies involving this compound have not been reported.

Computational and Theoretical Studies of 7 Bromo 4 Chloro 1h Indazol 3 Amine and Its Analogs

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the intrinsic properties of molecules. For indazole systems, these investigations shed light on their electronic makeup and how they are likely to react.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanistic pathways of reactions involving indazole derivatives. nih.gov For instance, DFT calculations have been employed to understand the regioselective N1- and N2-alkylation of indazoles. nih.gov These calculations can suggest mechanisms, such as a chelation mechanism for N1-substitution in the presence of certain metals, and the role of non-covalent interactions in directing N2-product formation. nih.gov

By calculating properties like partial charges and Fukui indices through Natural Bond Orbital (NBO) analysis, researchers can further support proposed reaction pathways. nih.gov DFT can also be used to study the physicochemical properties and electrostatic potential of novel indazole derivatives, providing insights into their reactivity. nih.gov For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap helps in understanding the chemical reactivity and kinetic stability of the molecules. nih.govrsc.org A smaller HOMO-LUMO gap suggests a molecule is more reactive.

Molecular Electrostatic Potential (MEP) analysis, another DFT-based calculation, helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding how it will interact with other molecules. nih.gov

Analysis of Aromaticity and Tautomerism in Indazole Systems

The indazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H-indazole and 2H-indazole tautomers, respectively. nih.govresearchgate.netnih.gov The 1H-tautomer is generally the more thermodynamically stable and predominant form due to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.netresearchgate.netrsc.org

Theoretical calculations, such as ab initio and DFT methods, have been used to quantify the energy difference between these tautomers. researchgate.netrsc.orgrsc.org For example, MP2/6-31G** calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by 3.6 kcal/mol. rsc.orgrsc.org B3LYP calculations have estimated this energy difference to be around 5.3 kcal/mol. researchgate.net These theoretical findings are supported by experimental evidence from electronic spectra. rsc.org The relative stability of these tautomers is a critical factor that influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov In some specific cases, particularly in solution, the 2H-tautomer can be stabilized through the formation of centrosymmetric dimers. researchgate.net

Molecular Modeling and Interaction Dynamics

Molecular modeling techniques are essential for visualizing and understanding how molecules like 7-bromo-4-chloro-1H-indazol-3-amine interact with biological targets. These methods are a cornerstone of modern drug design.

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govtandfonline.com This method is widely used to screen virtual libraries of compounds and to understand the binding modes of potential drugs. For indazole derivatives, docking studies have been crucial in identifying key interactions with various biological targets, such as protein kinases and enzymes. tandfonline.comnih.govnih.gov

For example, docking studies of indazole derivatives with the renal cancer-related protein (PDB: 6FEW) have helped in identifying compounds with the highest binding energies, suggesting their potential as anticancer agents. nih.govrsc.org Similarly, docking has been used to predict the binding conformation of indazole derivatives with the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. tandfonline.com These studies reveal important interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. tandfonline.comjapsr.in The insights gained from docking can guide the design of more potent and selective inhibitors. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Indazole Derivatives

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-receptor complex over time. tandfonline.comnih.gov MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions. tandfonline.comnih.gov

By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the protein-ligand complex during the simulation. tandfonline.com For instance, MD simulations have been used to confirm the stable binding of potent indazole derivatives within the active site of the HIF-1α protein. nih.gov These simulations can reveal subtle but important dynamic interactions that are not apparent from static docking poses. tandfonline.comrsc.org The combination of molecular docking and MD simulations provides a powerful approach for understanding the molecular basis of the biological activity of indazole derivatives. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. mdpi.comnih.gov

For indazole scaffolds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural features that influence their inhibitory potency against targets like HIF-1α. nih.gov These methods generate contour maps that highlight the regions of the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. nih.govnih.gov This information provides a structural framework for designing new inhibitors with enhanced potency. nih.gov

The robustness and predictive power of QSAR models are validated using various statistical methods, including cross-validation (q²) and external validation (r²_pred). nih.govjbclinpharm.org A robust QSAR model, often developed using machine learning algorithms like support vector regression (SVR) or random forest regression (RFR), can be a reliable tool for guiding the synthesis of novel and more potent indazole-based therapeutic agents. nih.govmdpi.com

Development of Predictive Models for Analog Design

Predictive modeling is a cornerstone of computational drug design, enabling the screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. For analogs of this compound, these models aim to establish a mathematical correlation between the chemical structure and the biological activity. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) is the most prominent predictive modeling technique used in this context. QSAR models are developed for a series of related compounds (analogs) to predict the activity of newly designed molecules before they are synthesized. researchgate.net The process involves generating molecular descriptors for each analog and then using statistical methods to build a regression or classification model.

2D-QSAR and 3D-QSAR Models: Researchers have developed both 2D and 3D-QSAR models for various indazole derivatives. nih.govnih.gov

2D-QSAR models utilize descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. These models generate steric and electrostatic contour maps that highlight regions where modifications to the molecular structure could enhance or diminish biological activity. nih.gov For instance, these maps can provide a structural framework for designing new inhibitors by indicating where bulky groups (steric favorability) or electronegative/electropositive groups (electrostatic favorability) would be beneficial. nih.gov

Machine Learning in Predictive Modeling: More recently, machine learning (ML) algorithms have been employed to build more sophisticated and accurate predictive models for kinase inhibitors, a class to which many indazole analogs belong. mdpi.comacs.org Models using Support Vector Machines (SVM) and deep artificial neural networks (dANN) have shown high accuracy in predicting the bioactivity of potential drug candidates. mdpi.com These advanced models can capture complex, non-linear relationships between molecular features and biological outcomes, accelerating drug discovery pipelines. mdpi.com For example, a study on tyrosine kinase inhibitors demonstrated that an SVM model achieved 85.1% accuracy, while a dANN model provided highly reliable probabilistic predictions. mdpi.com

The ultimate goal of these predictive models is to guide the rational design of novel analogs. nih.gov By understanding the structural requirements for activity, medicinal chemists can focus their efforts on synthesizing compounds with a higher probability of success, saving significant time and resources. elsevierpure.com

Feature Selection and Model Validation Approaches

The development of a robust and predictive QSAR or machine learning model is critically dependent on two key steps: the selection of relevant molecular descriptors (features) and rigorous validation of the model's predictive power. elsevierpure.comresearchgate.net

Feature Selection: A vast number of molecular descriptors can be calculated for any given molecule. However, including irrelevant or redundant descriptors can add noise, increase model complexity, and lead to overfitting. elsevierpure.comresearchgate.net Feature selection is the process of choosing the most relevant subset of descriptors that have the strongest correlation with the biological activity. elsevierpure.com

Several techniques are used for feature selection in QSAR studies on indazole analogs and similar compounds:

Stepwise Regression: This method involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. elsevierpure.com

Genetic Algorithms (GA): Inspired by natural evolution, GA is a powerful optimization technique used to select the optimal combination of descriptors. nih.gov It is often combined with methods like Multiple Linear Regression (GA-MLR) or Partial Least Squares (GA-PLS) to build robust models. researchgate.netnih.gov

Swarm Intelligence: Techniques like ant colony optimization and particle swarm optimization are also used to find the most relevant features from a large pool of descriptors. elsevierpure.com

The selected descriptors in successful QSAR models often provide insights into the mechanism of action. For example, a model might reveal that hydrophobicity, specific electronic properties, or the presence of hydrogen bond donors/acceptors at certain positions are critical for activity.

Interactive Data Table: Common Molecular Descriptors in QSAR Below is a table of common descriptor types used in the development of predictive models for drug design.

| Descriptor Class | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition and connectivity of a molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Numerical values derived from the 2D graph representation of the molecule, encoding size, shape, and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D properties of the molecule, requiring a defined conformation. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, these descriptors describe the electronic properties of the molecule. |

| Field-Based (3D) | Steric Fields (CoMFA), Electrostatic Fields (CoMSIA) | Values calculated on a grid surrounding the molecule, representing its steric and electronic interaction potential. |

Model Validation: Model validation is essential to ensure that a QSAR model is not only statistically sound but also has a real predictive ability for new, untested compounds. researchgate.net Validation is typically performed using both internal and external methods.

Internal Validation: This method assesses the robustness and stability of the model using only the initial training dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO-CV) method. researchgate.net In LOO-CV, the model is repeatedly built with all but one compound, and the activity of the excluded compound is predicted. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.6 is generally considered indicative of a robust model. researchgate.net

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used in model development. nih.gov The predictive ability is assessed by the predicted correlation coefficient (R²pred). A value of R²pred > 0.5 is often required for a model to be considered truly predictive. researchgate.net

Interactive Data Table: Key Statistical Parameters for QSAR Model Validation This table summarizes the statistical metrics used to validate the performance of predictive models.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit; how much of the variance in the observed activity is explained by the model. | > 0.6 |

| Cross-validated R² | Q² or R²cv | Measures the internal predictive ability of the model based on cross-validation. | > 0.6 |

| Predicted R² for Test Set | R²pred | Measures the external predictive ability of the model on an independent test set. | > 0.5 |

| Standard Error of Estimate | SEE | Represents the absolute measure of the model's quality of fit. | Lower values are better. |

By employing rigorous feature selection and validation strategies, researchers can develop reliable computational models that effectively guide the design of novel analogs of this compound for various therapeutic targets. nih.gov

Role of 7 Bromo 4 Chloro 1h Indazol 3 Amine As a Precursor in Complex Organic Synthesis

Utilization as an Advanced Intermediate in the Synthesis of Targeted Therapeutic Scaffolds

7-bromo-4-chloro-1H-indazol-3-amine is recognized as a key advanced intermediate, primarily due to its role in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. chemrxiv.orgresearchgate.netnih.gov The synthesis of Lenacapavir relies on this specific heterocyclic fragment, highlighting the compound's importance in developing novel antiviral therapies. researchgate.netsemanticscholar.orgnih.gov

The 3-aminoindazole core is a "privileged" structure, meaning it is a molecular framework that is frequently found in biologically active compounds. semanticscholar.orgnih.gov This core structure is integral to various therapeutic agents beyond antivirals. For instance, derivatives of 3-aminoindazole have been investigated for a range of medical applications, demonstrating the scaffold's broad utility.

Table 1: Examples of Therapeutic Scaffolds Derived from the 3-Aminoindazole Core

| Therapeutic Agent/Scaffold | Target/Potential Application | Source(s) |

|---|---|---|

| Lenacapavir (GS-6207) | HIV-1 Capsid Inhibitor | chemrxiv.orgsemanticscholar.orgnih.gov |

| Linifanib (ABT-869) | Tyrosine Kinase Receptor Inhibitor (Antitumor) | semanticscholar.orgnih.gov |

| Glycogen Synthase 3β (GSK-3β) Inhibitor | Potential Treatment for Alzheimer's Disease | nih.gov |

| 3-Aminoindazole Derivative (Compound 2) | Potential Treatment for Iron Deficiency | semanticscholar.orgnih.gov |

| Indazole-Derived ULK1 Inhibitors | ULK1 Kinase Inhibitor (Anticancer) | nih.gov |

Strategies for Multi-Step Convergent Synthesis of Complex Indazole-Containing Molecules

The efficient synthesis of this compound itself is a critical aspect of its utility. Researchers have developed practical and scalable multi-step synthetic routes that avoid costly purification methods like column chromatography. chemrxiv.orgresearchgate.net A notable strategy starts from the inexpensive and readily available raw material, 2,6-dichlorobenzonitrile (B3417380). semanticscholar.orgmdpi.com

This process involves a two-step sequence:

Regioselective Bromination: Mild bromination conditions are employed, using reagents like N-bromosuccinimide (NBS) in sulfuric acid, to selectively add a bromine atom to the desired position of the 2,6-dichlorobenzonitrile starting material. mdpi.com This step produces the key intermediate, 3-bromo-2,6-dichlorobenzonitrile (B3239784). nih.govchemrxiv.org

Regioselective Cyclization: The resulting brominated compound is then reacted with hydrazine (B178648) hydrate (B1144303). researchgate.netmdpi.com This reaction proceeds via a selective intramolecular nucleophilic aromatic substitution (SNAr) to form the desired this compound isomer in good yield and purity. mdpi.comchemrxiv.org

This optimized pathway is superior to other explored routes, such as the direct bromination of 4-chloro-1H-indazol-3-amine, which was unsuccessful and yielded an undesired regioisomer. nih.govmdpi.com The success of this convergent strategy enables the large-scale production necessary for its use as a pharmaceutical intermediate. chemrxiv.orgresearchgate.net

Table 2: Key Steps in the Convergent Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Reported Yield | Source(s) |

|---|---|---|---|---|---|

| 1. Bromination | 2,6-dichlorobenzonitrile | N-bromosuccinimide (NBS), H₂SO₄ | 3-bromo-2,6-dichlorobenzonitrile | 76-81% | mdpi.com |

| 2. Cyclization | 3-bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, 2-MeTHF (solvent) | This compound | 50-56% | mdpi.com |

Development of Diverse Chemical Libraries Based on the Indazole Core for Research Exploration

The 1H-indazole-3-amine framework is a valuable scaffold for creating diverse chemical libraries for drug discovery and research. nih.gov The strategic placement of halogen atoms on the this compound precursor allows for selective and differential functionalization, which is a key principle in building libraries of related but distinct molecules.

For example, the bromine atom at the C-7 position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position. By systematically changing the coupling partner, chemists can generate a large library of compounds from a single, common intermediate. These libraries can then be screened against various biological targets to identify new lead compounds.

Research has demonstrated the power of this approach by synthesizing a series of 3,5-disubstituted indazole derivatives and evaluating their antitumor activity against multiple human cancer cell lines. nih.gov This highlights how the indazole core can be systematically modified to explore the chemical space around a privileged scaffold and discover compounds with potent and selective biological activity. nih.govacs.org

Table 3: Strategies for Library Diversification from the Indazole Core

| Position | Reaction Type | Example Reagents/Conditions | Purpose | Source(s) |

|---|---|---|---|---|

| C-7 (Bromo) | Suzuki Coupling | Substituted boronic acids/esters, PdCl₂(dppf)₂, Cs₂CO₃ | Introduce diverse aryl/heteroaryl groups to explore structure-activity relationships. | nih.gov |

| N-1 | Alkylation/Arylation | Alkyl halides, Arylboronic acids | Modify solubility, metabolic stability, and target engagement. | smolecule.com |

| 3-Amine | Amidation | Carboxylic acids, acyl chlorides | Form amide derivatives, which can act as critical hydrogen bond donors/acceptors for target binding. | nih.gov |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Indazoles

The development of new methods for constructing the indazole core is a vibrant area of research, moving beyond traditional techniques to embrace more efficient and environmentally benign strategies. benthamdirect.combohrium.com

Mechanochemistry-Driven Approaches: While still an emerging field for indazole synthesis, mechanochemistry, which utilizes mechanical force (e.g., ball milling or ultrasound) to drive chemical reactions, offers significant potential. An example is the use of ultrasound irradiation in the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303). researchgate.net This method, employing a green and natural catalyst like lemon peel powder, has been shown to produce good yields in shorter reaction times compared to conventional heating methods. researchgate.net Such solvent-free or low-solvent approaches are central to the principles of green chemistry.

Flow Chemistry: Continuous flow chemistry is rapidly gaining prominence as a powerful tool for the synthesis of indazoles and other pharmaceutically important heterocycles. acs.orgresearchgate.netmdpi.comacs.org This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and superior scalability. acs.orgacs.org By enabling reactions at elevated temperatures and pressures in a controlled manner, flow reactors can facilitate rapid optimization and on-demand synthesis of indazole derivatives. acs.orgresearchgate.net This approach has been successfully utilized to develop general and versatile routes to a range of indazoles, including 3-amino analogues, demonstrating its potential for both medicinal and development chemistry applications. acs.orgresearchgate.netacs.org A three-step flow procedure has been developed for the synthesis of indazole derivatives on a 200g scale, highlighting its industrial applicability. mdpi.com

Catalytic Innovations: Research continues to yield novel catalytic systems that enhance the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com These include:

Copper-catalyzed reactions: Copper(I) oxide nanoparticles have been used as a ligand-free catalyst in a green solvent (polyethylene glycol) for the one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.orgacs.org Other methods involve copper-catalyzed C-N bond formation from 2-formylphenylboronic acids. nih.gov

Palladium-catalyzed synthesis: Palladium catalysts are employed in methods such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org

Metal-free reactions: To avoid potential metal contamination in final products, metal-free synthetic routes are highly desirable. organic-chemistry.org One such approach involves the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild, air- and moisture-insensitive conditions. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Techniques in Indazole Research

The unequivocal identification and detailed structural elucidation of novel indazole derivatives are crucial for understanding their chemical behavior and biological activity. Researchers employ a suite of advanced analytical techniques to achieve this.

Standard characterization of newly synthesized indazole derivatives consistently relies on a combination of spectroscopic methods. researchgate.netdoaj.org These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR, particularly ¹H NMR and ¹³C NMR, is fundamental for determining the molecular structure and for the crucial assignment of N-1 and N-2 isomers. researchgate.netdoaj.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule. researchgate.netdoaj.org

Beyond basic structural confirmation, other advanced techniques are being applied:

Photophysical Characterization: For indazoles with potential applications in materials science or as fluorescent probes, techniques like ultraviolet-visible (UV-vis) and fluorescence spectroscopy are used to determine their absorption and emission properties. researchgate.netacs.org

Computational and Theoretical Studies: Density Functional Theory (DFT) is increasingly used to complement experimental data. researchgate.netnih.gov DFT calculations can provide insights into the electronic properties of indazole derivatives, such as the HOMO-LUMO energy gap, and can generate molecular electrostatic potential maps, which highlight the electrical characteristics of the molecules. researchgate.netnih.gov

The table below summarizes the key characterization techniques used in indazole research.

| Technique | Purpose | References |

| ¹H and ¹³C NMR | Structural elucidation, isomer assignment | researchgate.net, doaj.org, nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and formula determination | researchgate.net, nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | researchgate.net, doaj.org, nih.gov |

| UV-visible Spectroscopy | Analysis of electronic absorption properties | researchgate.net, acs.org |

| Fluorescence Spectroscopy | Analysis of emission properties | researchgate.net |

| Density Functional Theory (DFT) | Calculation of electronic properties, molecular electrostatic potential | researchgate.net, nih.gov |

Interdisciplinary Approaches in Indazole Scaffold Research

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.netresearchgate.net Its versatility has spurred extensive interdisciplinary research, blending organic synthesis with pharmacology, computational chemistry, and molecular biology to develop new therapeutic agents. nih.govresearchgate.net

Indazole derivatives have demonstrated a wide array of biological activities, leading to their investigation in numerous therapeutic areas: nih.govresearchgate.net

Anticancer Agents: The indazole core is present in several approved anticancer drugs. nih.govresearchgate.net Research is ongoing to develop novel indazole-based compounds as inhibitors of key cancer-related proteins. nih.gov

Anti-HIV Agents: The importance of this scaffold is underscored by its presence in compounds like Lenacapavir. mdpi.comchemrxiv.orgresearchgate.netsmolecule.com

Anti-inflammatory and Antimicrobial Agents: Indazole derivatives continue to be explored for their potential as anti-inflammatory, antibacterial, and antifungal drugs. nih.govresearchgate.net

A key strategy in modern drug discovery is "scaffold hopping," where the core structure of a known active compound is replaced by a different scaffold, like an indazole, to improve properties or find new biological targets. For example, researchers have successfully used scaffold hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 for cancer therapy. nih.gov This interdisciplinary effort combines synthetic chemistry to create the new molecules, and biochemical and cellular assays to evaluate their biological effect. nih.gov Furthermore, computational docking studies are often used to predict how these new indazole derivatives will bind to their target proteins, guiding further synthetic modifications. nih.gov

Sustainable and Scalable Chemical Manufacturing of Indazole Intermediates

The transition from a laboratory-scale synthesis to large-scale, sustainable manufacturing presents a significant challenge in the pharmaceutical industry. For important intermediates like 7-bromo-4-chloro-1H-indazol-3-amine, the development of practical, economical, and scalable processes is paramount. mdpi.comresearchgate.netchemrxiv.orgresearchgate.net

Recent research has described a new, practical synthesis for this compound starting from the inexpensive raw material 2,6-dichlorobenzonitrile (B3417380). mdpi.comresearchgate.netchemrxiv.orgresearchgate.net Key features of this improved process that align with sustainable and scalable manufacturing include:

Avoidance of Chromatography: The protocol has been successfully demonstrated on hundred-gram scales without the need for purification by column chromatography, which is a significant advantage for large-scale production as it reduces solvent waste and processing time. mdpi.comresearchgate.netchemrxiv.orgresearchgate.net

Scalability: The process has been proven to be scalable, providing a potential economical route for the large-scale production of this key fragment for Lenacapavir. mdpi.comresearchgate.netchemrxiv.orgresearchgate.net

Beyond this specific example, the broader principles of green chemistry and advanced manufacturing technologies are being applied to indazole synthesis. benthamdirect.combohrium.comacs.org This includes the use of greener solvents like polyethylene (B3416737) glycol (PEG), the development of recyclable catalysts, and the adoption of continuous flow manufacturing, which offers a safer and more efficient alternative to traditional batch reactors for industrial-scale synthesis. acs.orgacs.orgacs.org The development of selective and scalable alkylation procedures for the indazole N1-position, demonstrated safely on a 100g scale, further underscores the focus on creating manufacturing processes that are both efficient and suitable for large-scale implementation. rsc.org

Q & A

Q. What are the established synthetic routes for 7-bromo-4-chloro-1H-indazol-3-amine, and what reaction conditions critically impact yield?

A two-step synthesis starting from 2,6-dichlorobenzonitrile involves regioselective bromination followed by hydrazine-mediated cyclization. Key parameters include brominating agent concentration (e.g., HBr/H₂O₂), reaction temperature (80–100°C for bromination), and stoichiometric control during cyclization. The absence of column chromatography in purification enhances scalability, achieving 38–45% yield on hundred-gram scales .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and amine protons, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction refined via SHELXL (SHELX suite) resolves regiochemistry and anisotropic displacement parameters .

Q. How do researchers ensure purity and stability of this compound during storage?

Purity (>98%) is validated via HPLC with UV detection (λ = 254 nm). Stability is maintained under inert atmospheres at 2–8°C, with periodic TLC monitoring to detect degradation (e.g., dehalogenation or oxidation) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in the bromination of 2,6-dichlorobenzonitrile to form the 7-bromo intermediate?

Regioselectivity is governed by electronic effects: the para-chloro group directs bromination to the ortho position. Computational Density Functional Theory (DFT) predicts reactive sites by analyzing electrostatic potential maps. Solvent polarity (e.g., DMF vs. acetic acid) further modulates selectivity .

Q. How can factorial design optimize reaction parameters for large-scale synthesis of this compound?

A 2³ factorial design evaluates temperature (70–110°C), molar equivalents of hydrazine (1.5–3.0), and reaction time (6–12 hours). Response Surface Methodology (RSM) identifies interactions between variables, maximizing yield while minimizing byproducts (e.g., dihydroindazole impurities) .

Q. What computational tools predict the compound’s reactivity in downstream functionalization for drug development?

Molecular Dynamics (MD) simulations assess solvation effects during cyclization, while Quantum Mechanics/Molecular Mechanics (QM/MM) models evaluate transition states in nucleophilic substitution reactions. These tools guide the design of derivatives with enhanced binding to HIV-1 capsid proteins .

Q. How do researchers resolve contradictions in pharmacological activity data between this compound and structurally similar analogs?

Comparative Structure-Activity Relationship (SAR) studies analyze substituent effects: bromine’s electron-withdrawing nature alters π-stacking interactions, while the chloro group influences metabolic stability. Enzymatic assays (e.g., α-glucosidase inhibition) and DPPH radical scavenging tests differentiate antioxidant vs. antiviral mechanisms .

Methodological Guidance

- Experimental Design : Align synthesis protocols with theoretical frameworks in heterocyclic chemistry (e.g., Baldwin’s rules for cyclization) to rationalize regiochemical outcomes .

- Data Validation : Cross-reference crystallographic data (CIF files from SHELXL) with computational models to confirm bond angles and torsional strain .

- Troubleshooting : For low cyclization yields, screen alternative catalysts (e.g., CuI for azide-alkyne couplings) or microwave-assisted heating to accelerate kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.